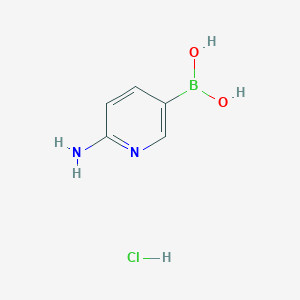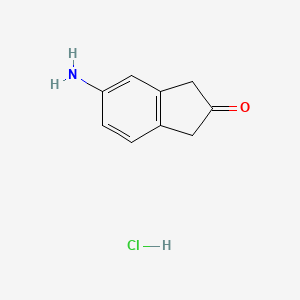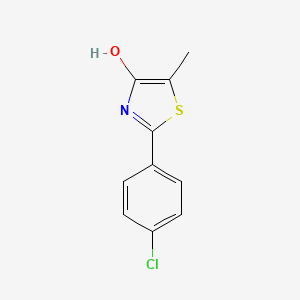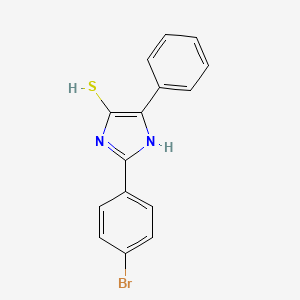![molecular formula C10H10ClNOS B3034075 6-(3-氯丙基)苯并[d]噻唑-2(3H)-酮 CAS No. 135792-95-9](/img/structure/B3034075.png)
6-(3-氯丙基)苯并[d]噻唑-2(3H)-酮
描述
6-(3-Chloropropyl)benzo[d]thiazol-2(3H)-one, also known as CPBT, is an organic compound that has been studied for its potential use in a variety of scientific applications. CPBT is a member of the benzo[d]thiazol-2(3H)-one family, a group of compounds that have been studied for their biological activities. CPBT has been shown to have a wide range of biological activities, including anti-inflammatory, anti-allergic, anti-cancer, anti-bacterial, and anti-fungal properties. CPBT has also been studied for its potential use as a drug delivery vehicle, as well as its potential to be used in drug development.
科学研究应用
合成与结构分析
- 化学合成和表征:通过各种光谱方法合成并表征了苯并[d]噻唑衍生物,例如 6-(3-氯丙基)苯并[d]噻唑-2(3H)-酮。这包括 FT-IR、NMR、紫外可见光谱和 X 射线衍射方法。这些研究提供了对这些化合物的分子几何形状、振动模式和化学性质的见解 (Inkaya, 2018)。
催化和聚合
- 聚合中的应用:苯并[d]噻唑衍生物已被用于合成钛和锆配合物,这些配合物是乙烯聚合的有效催化剂。这些研究突出了位阻和金属配位对这些催化剂效率的影响 (Jia & Jin, 2009)。
电子和光学性质
- 电化学和光物理性质:已经对苯并[d]噻唑衍生物的电化学和光物理性质进行了研究,表明它们在有机电子学中具有潜在应用。这包括研究光化学合成和探索其在太阳能电池等器件中的应用性质 (Kostyuchenko 等人,2022)。
抗菌应用
- 抗菌活性:一些苯并[d]噻唑衍生物显示出有希望的抗菌活性。这包括合成和评估新化合物对各种细菌和真菌菌株的有效性,表明潜在的药物应用 (Maddila 等人,2016)。
缓蚀
- 油井中的缓蚀:某些苯并[d]噻唑衍生物已被研究为盐酸溶液中油井管状钢的缓蚀剂。这些研究对于提高石油开采设备的耐用性和效率至关重要 (Yadav 等人,2015)。
作用机制
Target of Action
Benzothiazole derivatives have been reported to exhibit inhibitory effects against enzymes such asacetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) . These enzymes play crucial roles in neurodegenerative diseases like Alzheimer’s disease .
Mode of Action
Benzothiazole derivatives have been shown to inhibit ache and mao-b enzymes . The inhibition of these enzymes can lead to an increase in the levels of acetylcholine and monoamine neurotransmitters in the brain, respectively, which could potentially alleviate the symptoms of Alzheimer’s disease .
Biochemical Pathways
The inhibition of ache and mao-b enzymes by benzothiazole derivatives can affect the cholinergic and monoaminergic signaling pathways, respectively . This could potentially lead to improved cognitive performance in Alzheimer’s disease patients .
Result of Action
Benzothiazole derivatives have been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of alzheimer’s disease . This suggests that 6-(3-chloropropyl)benzo[d]thiazol-2(3H)-one could potentially have a similar effect.
未来方向
Benzothiazole derivatives, including “6-(3-chloropropyl)benzo[d]thiazol-2(3H)-one”, have potential for further exploration due to their wide range of biological activities . Future research could focus on developing more potent derivatives, investigating their mechanisms of action, and assessing their safety and efficacy in preclinical and clinical studies .
生化分析
Biochemical Properties
6-(3-chloropropyl)benzo[d]thiazol-2(3H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzothiazole derivatives, including 6-(3-chloropropyl)benzo[d]thiazol-2(3H)-one, have been shown to inhibit enzymes such as acetylcholinesterase and monoamine oxidase, which are crucial in neurotransmission and metabolic processes . These interactions often involve binding to the active sites of the enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
6-(3-chloropropyl)benzo[d]thiazol-2(3H)-one exhibits various effects on different cell types and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzothiazole derivatives have been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce the expression of inflammatory cytokines . These effects are mediated through interactions with specific cellular targets, such as receptors and signaling molecules.
Molecular Mechanism
The molecular mechanism of action of 6-(3-chloropropyl)benzo[d]thiazol-2(3H)-one involves several key processes. At the molecular level, this compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, benzothiazole derivatives can inhibit the activity of enzymes like acetylcholinesterase by binding to their active sites, preventing the breakdown of neurotransmitters . Additionally, these compounds can modulate the expression of genes involved in cell proliferation, apoptosis, and inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(3-chloropropyl)benzo[d]thiazol-2(3H)-one can change over time. Studies have shown that this compound is relatively stable under controlled conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to 6-(3-chloropropyl)benzo[d]thiazol-2(3H)-one has been observed to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 6-(3-chloropropyl)benzo[d]thiazol-2(3H)-one vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
6-(3-chloropropyl)benzo[d]thiazol-2(3H)-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For example, benzothiazole derivatives are metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can affect the compound’s bioavailability, efficacy, and toxicity.
Transport and Distribution
The transport and distribution of 6-(3-chloropropyl)benzo[d]thiazol-2(3H)-one within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it may bind to intracellular proteins, affecting its localization and accumulation. The distribution of 6-(3-chloropropyl)benzo[d]thiazol-2(3H)-one within tissues can influence its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of 6-(3-chloropropyl)benzo[d]thiazol-2(3H)-one plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, benzothiazole derivatives may localize to the mitochondria, where they can modulate mitochondrial function and induce apoptosis. Understanding the subcellular localization of 6-(3-chloropropyl)benzo[d]thiazol-2(3H)-one is essential for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
6-(3-chloropropyl)-3H-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNOS/c11-5-1-2-7-3-4-8-9(6-7)14-10(13)12-8/h3-4,6H,1-2,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDTZRIXJDBVGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CCCCl)SC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-(Bromomethyl)benzo[d]thiazole](/img/structure/B3033996.png)
![2-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B3033999.png)



![[(4-Chloro-2-fluorophenyl)sulfonyl]acetonitrile](/img/structure/B3034010.png)

![2-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone](/img/structure/B3034012.png)

![6,7-difluoro-1-(3-methylbenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B3034014.png)
![7-chloro-4-[3-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B3034015.png)